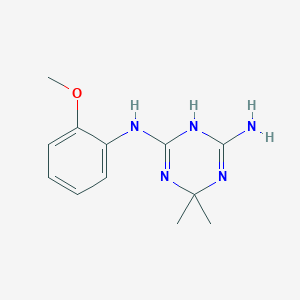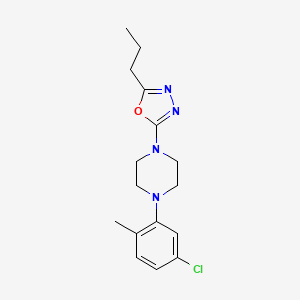![molecular formula C10H9ClN2O B5679030 4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5679030.png)
4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocyclic compounds containing fused pyran rings, such as dihydropyrano[3,2-b]pyrans, are structurally related to pyrrol-2-ones and have been extensively studied for their medicinal applications. These compounds are recognized for their biological activities and are synthesized using various substrates like kojic acid, demonstrating the importance of heterocycles in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).
Synthesis Analysis
The synthesis of heterocyclic compounds, including pyrrol-2-ones, often involves multicomponent reactions that allow for the construction of complex molecules from simpler precursors. For example, the use of hybrid catalysts has been highlighted for synthesizing pyranopyrimidine scaffolds, demonstrating the versatility and applicability of these methods in generating compounds with significant bioactivity (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Diketopyrrolopyrroles, closely related to pyrrol-2-ones, are notable for their optical properties and have been the subject of numerous studies. These investigations reveal how the molecular structure of such compounds influences their reactivity and optical characteristics, underscoring the importance of structural analysis in understanding the function of heterocyclic compounds (Grzybowski & Gryko, 2015).
Chemical Reactions and Properties
Reactivity studies on compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones reveal the potential of these molecules as precursors for synthesizing a wide range of heterocyclic compounds. Such studies provide insights into the chemical reactions these compounds can undergo and their resultant properties, which is valuable for developing new materials and drugs (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of heterocyclic compounds are significantly influenced by their molecular structure. Research on compounds like pyrroles and pyridines, for instance, often focuses on their synthesis under microwave-induced conditions, which highlights the impact of synthetic methods on the physical properties of the resultant heterocycles (Banik, Kamboj, & Bajpai, 2023).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as their reactivity towards different reagents and conditions, are critical for their application in medicinal chemistry. For instance, the synthesis and structural properties of novel substituted thiazolidin-4-ones provide valuable information on the chemical behavior of these molecules, which can be extrapolated to understand related compounds like 4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one (Issac & Tierney, 1996).
properties
IUPAC Name |
3-(4-chloroanilino)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-1-3-8(4-2-7)13-9-5-10(14)12-6-9/h1-5,13H,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZSFVKNZWDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1-ethoxyethyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5678950.png)

![1-(cyclobutylcarbonyl)-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5678964.png)
![9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678971.png)
![2-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5678979.png)

![(4S)-N-ethyl-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5678987.png)
![6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-2-quinazolinecarboxylate](/img/structure/B5679002.png)
![1-methyl-4-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5679016.png)


![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)